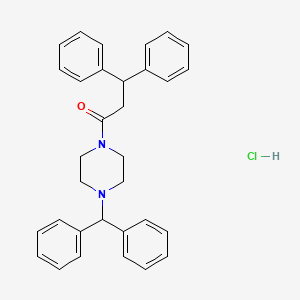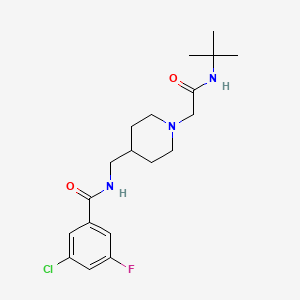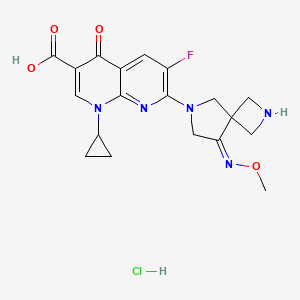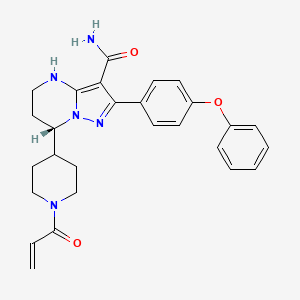
Icotinib Hydrochloride
概述
描述
依克替尼盐酸盐是一种高度选择性的第一代表皮生长因子受体酪氨酸激酶抑制剂。 它主要用作单药疗法,用于治疗具有体细胞表皮生长因子受体突变的非小细胞肺癌患者 . 该化合物以其抑制表皮生长因子受体蛋白的ATP结合位点的能力而闻名,从而阻止导致细胞增殖的信号转导级联反应 .
作用机制
依克替尼盐酸盐通过选择性抑制表皮生长因子受体的酪氨酸激酶活性发挥作用。 这种抑制阻止ATP与受体结合,从而阻止导致细胞增殖的信号转导级联反应 . 该化合物对表达更高水平表皮生长因子受体的肿瘤特别有效 .
类似化合物:
- 吉非替尼
- 厄洛替尼
比较: 依克替尼盐酸盐在化学结构、分子机制和临床疗效方面与吉非替尼和厄洛替尼相似 . 与吉非替尼相比,依克替尼盐酸盐表现出更好的安全性特征和更少的副作用 . 此外,高剂量依克替尼盐酸盐已被发现可以改善携带表皮生长因子受体外显子21 L858R突变的非小细胞肺癌患者的无进展生存期和客观缓解率 .
生化分析
Biochemical Properties
Icotinib Hydrochloride plays a crucial role in inhibiting the activity of the epidermal growth factor receptor (EGFR). It competitively binds to the ATP binding site of the EGFR protein, preventing the activation of the signal transduction cascade that leads to cell proliferation . This inhibition is dose-dependent, with an IC50 value of 5 nM . This compound interacts with various biomolecules, including wild-type and mutant EGFR proteins, and blocks EGFR-mediated intracellular tyrosine phosphorylation in human epidermoid carcinoma A431 cells .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It inhibits cell proliferation, redistributes the cell cycle, and enhances apoptosis in cancer cells . In human epidermoid carcinoma A431 cells, this compound blocks EGFR-mediated intracellular tyrosine phosphorylation in a dose-dependent manner . It also exhibits a broad spectrum of antitumor activity, particularly against tumors expressing higher levels of EGFR . Additionally, this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiotherapy by inhibiting EGFR signaling and attenuating RAD51 expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP binding site of the EGFR protein, thereby preventing the completion of the signal transduction cascade . This inhibition blocks the activation of the anti-apoptotic Ras signaling pathway, which is often upregulated in cancer cells . This compound also binds to Sudlow’s site I in subdomain IIA of Human Serum Albumin (HSA), forming icotinib-HSA complexes . This binding interaction further contributes to its inhibitory effects on EGFR signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The drug is rapidly absorbed and eliminated, with a median time to maximum concentration of 0.5 to 4 hours and a mean terminal elimination half-life of 6.2 to 10.1 hours . In in vitro and in vivo studies, this compound has demonstrated potent dose-dependent antitumor effects, with long-term stability and minimal degradation . The drug has also shown favorable pharmacokinetics and antitumor activity at higher doses .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. The drug has exhibited potent dose-dependent antitumor effects in nude mice carrying human tumor-derived xenografts . It was well tolerated at doses up to 120 mg/kg/day in mice without significant body weight loss or mortality . Additionally, this compound has been shown to inhibit EGFR signaling and alleviate psoriasis-like symptoms in animal models . Higher doses may lead to dose-limiting toxicities, such as rash and diarrhea .
Metabolic Pathways
This compound is primarily metabolized in the liver, mainly by the cytochrome P450 enzyme CYP3A4, with lesser involvement of CYP1A2 . The drug is excreted predominantly as metabolites, with over 90% eliminated via feces and 9% via urine . The formation of icotinib-HSA complexes also plays a role in its metabolism and distribution .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its binding to Human Serum Albumin (HSA) and other transport proteins . The volume of distribution is calculated to be approximately 115 liters . This binding interaction facilitates its localization and accumulation in target tissues, enhancing its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound involves its accumulation in the cellular nucleus, where it inhibits EGFR signaling and attenuates the expression and function of homologous recombination (HR) protein RAD51 . This localization is crucial for its role in enhancing the sensitivity of cancer cells to chemotherapy and radiotherapy . The drug’s ability to inhibit RAD51 upregulation and nuclear foci formation further contributes to its therapeutic efficacy .
准备方法
合成路线和反应条件: 依克替尼盐酸盐的制备涉及多个步骤。 其中一种方法避免使用磷酰氯,这大大减少了污染物的排放 . 合成路线通常涉及中间体的形成,然后通过一系列化学反应将其转化为最终产物。
工业生产方法: 依克替尼盐酸盐的工业生产遵循类似的合成路线,但规模更大。 该工艺经过优化,以确保高产率和纯度,同时最大程度地减少对环境的影响 .
化学反应分析
反应类型: 依克替尼盐酸盐会发生各种化学反应,包括氧化、还原和取代。 这些反应对其合成和修饰至关重要。
常用试剂和条件: 这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 这些反应的条件经过仔细控制,以确保获得预期结果。
主要形成的产物: 从这些反应中形成的主要产物是中间体,这些中间体经过进一步处理才能得到依克替尼盐酸盐 .
科学研究应用
依克替尼盐酸盐在科学研究中有着广泛的应用:
化学: 它被用于研究表皮生长因子受体抑制剂及其合成。
生物学: 研究人员使用它来了解表皮生长因子受体在细胞增殖和癌症中的作用。
医学: 它主要用于治疗具有表皮生长因子受体突变的非小细胞肺癌
工业: 该化合物用于制药行业开发靶向癌症治疗方法.
相似化合物的比较
- Gefitinib
- Erlotinib
Comparison: Icotinib Hydrochloride is similar to Gefitinib and Erlotinib in terms of chemical structure, molecular mechanism, and clinical efficacy . this compound has shown a better safety profile and fewer adverse events compared to Gefitinib . Additionally, high-dose this compound has been found to improve progression-free survival and objective response rate in patients with non-small-cell lung cancer harboring epidermal growth factor receptor exon 21 L858R mutation .
属性
IUPAC Name |
N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4.ClH/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20;/h1,3-5,12-15H,6-11H2,(H,23,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNGXMJMUUJHAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152859 | |
| Record name | Icotinib hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204313-51-8 | |
| Record name | Icotinib hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204313518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icotinib hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ICOTINIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTD32I0J83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


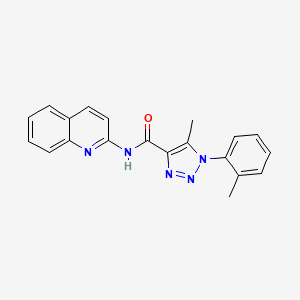
![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)
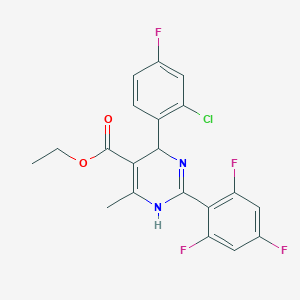
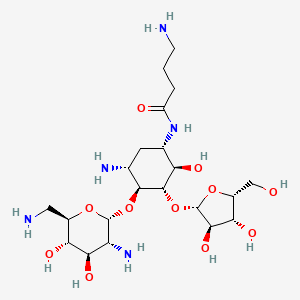
![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)
